5-(Methylthio)indoline
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Overview
Description
5-(Methylthio)indoline is a heterocyclic organic compound that features an indoline core with a methylthio substituent at the 5-position. Indoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of the methylthio group can influence the compound’s reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Methylthio)indoline typically involves the introduction of a methylthio group to an indoline precursor. One common method is the nucleophilic substitution reaction where a suitable indoline derivative is reacted with a methylthiolating agent under controlled conditions. For example, 5-bromoindoline can be treated with sodium methylthiolate in a polar aprotic solvent like dimethylformamide to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Catalysts and continuous flow reactors might be employed to enhance the efficiency of the synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the methylthio group or to modify the indoline core. Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions can occur at the indoline ring, particularly at positions ortho and para to the nitrogen atom. Halogenation, nitration, and sulfonation are typical examples.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: De-methylthiolated indoline, modified indoline derivatives.
Substitution: Halogenated, nitrated, or sulfonated indoline derivatives.
Scientific Research Applications
5-(Methylthio)indoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic areas.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(Methylthio)indoline depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methylthio group can enhance the compound’s binding affinity to its molecular targets, influencing pathways involved in cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
Indoline: The parent compound without the methylthio group.
5-Bromoindoline: A halogenated derivative with different reactivity.
5-Methylindoline: A methyl-substituted analogue.
Uniqueness: 5-(Methylthio)indoline is unique due to the presence of the methylthio group, which can significantly alter its chemical and biological properties compared to its analogues. This group can enhance lipophilicity, influence electronic distribution, and modify the compound’s reactivity and interaction with biological targets.
Properties
IUPAC Name |
5-methylsulfanyl-2,3-dihydro-1H-indole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NS/c1-11-8-2-3-9-7(6-8)4-5-10-9/h2-3,6,10H,4-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIZQSLNOCDPQQP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC2=C(C=C1)NCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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